molecular formula C28H35ClO4 B1615749 4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 67924-34-9

4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Cat. No.: B1615749
CAS No.: 67924-34-9
M. Wt: 471 g/mol
InChI Key: HMEOBCNUSZXMAV-UHFFFAOYSA-N
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Description

4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a complex polymeric compound that combines the properties of bisphenol A, p-tert-butylphenol, and (chloromethyl)oxirane. This polymer is known for its excellent thermal stability, mechanical strength, and chemical resistance, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bisphenol A, p-tert-butylphenol, (chloromethyl)oxirane polymer typically involves the following steps:

Industrial Production Methods

Industrial production of this polymer often employs interfacial polymerization techniques. This method involves the reaction of bisphenol A, p-tert-butylphenol, and (chloromethyl)oxirane at the interface of two immiscible liquids, typically in the presence of a phase transfer catalyst .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the polymer, and substituted polymers with modified functional groups .

Scientific Research Applications

4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which bisphenol A, p-tert-butylphenol, (chloromethyl)oxirane polymer exerts its effects involves interactions with various molecular targets and pathways. The polymer’s structure allows it to form strong intermolecular interactions, contributing to its thermal stability and mechanical strength. Additionally, the presence of reactive functional groups enables it to participate in various chemical reactions, enhancing its versatility .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Known for its use in the production of polycarbonate plastics and epoxy resins.

    p-tert-Butylphenol: Used in the production of phenolic resins and as a stabilizer in various applications.

    (Chloromethyl)oxirane: Commonly used in the synthesis of epoxy resins.

Uniqueness

4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol stands out due to its unique combination of properties from its constituent compounds. It offers enhanced thermal stability, mechanical strength, and chemical resistance compared to its individual components .

This detailed article provides a comprehensive overview of bisphenol A, p-tert-butylphenol, (chloromethyl)oxirane polymer, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

67924-34-9

Molecular Formula

C28H35ClO4

Molecular Weight

471 g/mol

IUPAC Name

4-tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

InChI

InChI=1S/C15H16O2.C10H14O.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-10(2,3)8-4-6-9(11)7-5-8;4-1-3-2-5-3/h3-10,16-17H,1-2H3;4-7,11H,1-3H3;3H,1-2H2

InChI Key

HMEOBCNUSZXMAV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl

67924-34-9

Origin of Product

United States

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